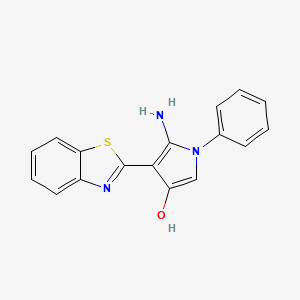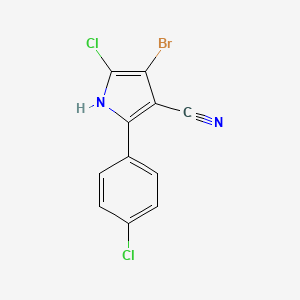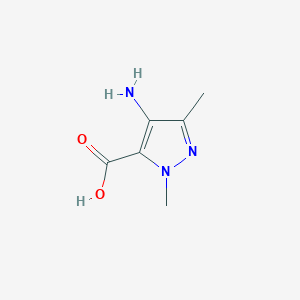
2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine is an organic compound with the molecular formula C19H11N3O2. This compound is known for its unique structure, which includes two oxazole rings and a central pyridine ring. It is often used in coordination chemistry due to its ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with 2-aminopyridine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole rings . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole rings to more saturated heterocycles.
Substitution: The pyridine and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine or oxazole rings.
Scientific Research Applications
2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism by which 2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine and oxazole rings can donate electron pairs to metal ions, forming stable complexes. These complexes can then participate in various catalytic and electronic processes, depending on the nature of the metal ion and the specific application .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(benzoxazol-2-yl)pyridine: Similar in structure but with benzoxazole rings instead of pyridinyl oxazole rings.
2,6-Bis(benzimidazol-2-yl)pyridine: Contains benzimidazole rings and is known for its electron-rich properties.
2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine: Features phenyl-substituted oxazoline rings.
Uniqueness
2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine is unique due to its specific combination of pyridine and oxazole rings, which provides a distinct electronic environment and coordination behavior. This makes it particularly useful in forming complexes with a wide range of metal ions, offering versatility in various applications from catalysis to material science .
Properties
Molecular Formula |
C21H13N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-pyridin-2-yl-5-[6-(2-pyridin-2-yl-1,3-oxazol-5-yl)pyridin-2-yl]-1,3-oxazole |
InChI |
InChI=1S/C21H13N5O2/c1-3-10-22-16(6-1)20-24-12-18(27-20)14-8-5-9-15(26-14)19-13-25-21(28-19)17-7-2-4-11-23-17/h1-13H |
InChI Key |
QRVOHNRVSTUPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(O2)C3=NC(=CC=C3)C4=CN=C(O4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B12871263.png)
![2-Chloro-4-(methylthio)benzo[d]oxazole](/img/structure/B12871268.png)
![(E)-Methyl 2-amino-5-(2-(cyanoimino)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate](/img/structure/B12871284.png)
![dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B12871286.png)


![2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)
![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)


![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)

![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)

